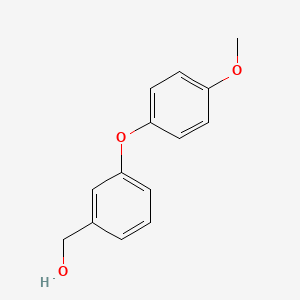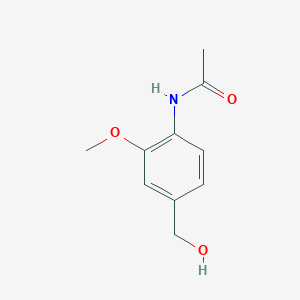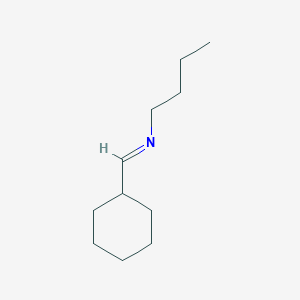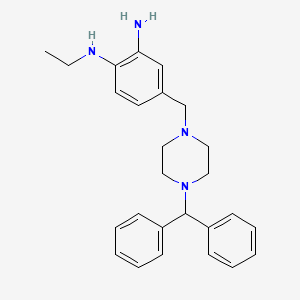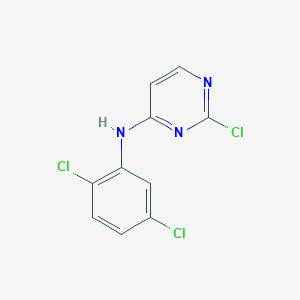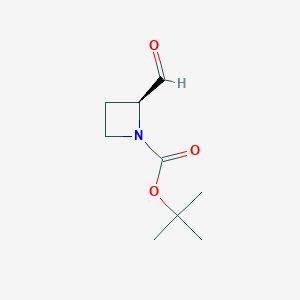
tert-Butyl (S)-2-formylazetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-2-formylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and an aldehyde functional group at the second position of the azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-formylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of amino alcohols or amino acids.
Introduction of the Boc Protecting Group: The nitrogen atom of the azetidine ring is protected by the Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation to Form the Aldehyde: The final step involves the oxidation of the secondary alcohol or amine to form the aldehyde group. This can be achieved using oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-Butyl (S)-2-formylazetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: (2S)-N-Boc-azetidine-2-carboxylic acid.
Reduction: (2S)-N-Boc-azetidine-2-methanol.
Substitution: (2S)-azetidine-2-carbaldehyde (after Boc deprotection).
科学研究应用
tert-Butyl (S)-2-formylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and fine chemicals.
作用机制
The mechanism of action of tert-Butyl (S)-2-formylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The Boc group provides stability and selectivity during these interactions.
相似化合物的比较
Similar Compounds
(2S)-N-Boc-azetidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2S)-N-Boc-azetidine-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
(2S)-azetidine-2-carbaldehyde: Lacks the Boc protecting group.
Uniqueness
tert-Butyl (S)-2-formylazetidine-1-carboxylate is unique due to the presence of both the Boc protecting group and the aldehyde functional group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The Boc group protects the nitrogen atom during reactions, while the aldehyde group allows for further functionalization.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-formylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
InChI 键 |
UEGGEIJWHPDPLL-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C=O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl [2-(3-cyanophenyl)ethyl]carbamate](/img/structure/B8457847.png)
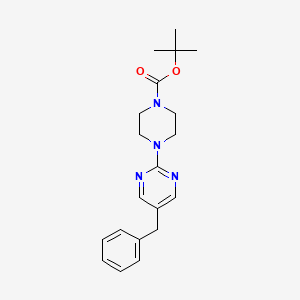


![4-(((1'S,2'S)-1'-HYdroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoic acid](/img/structure/B8457875.png)
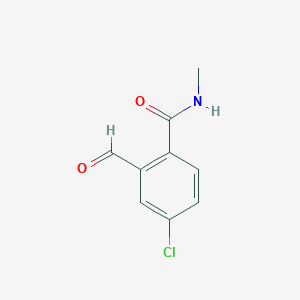
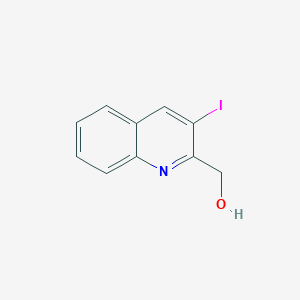
![N-(4-Chlorobenzyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8457895.png)
